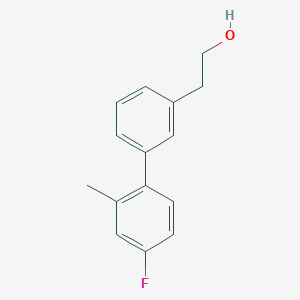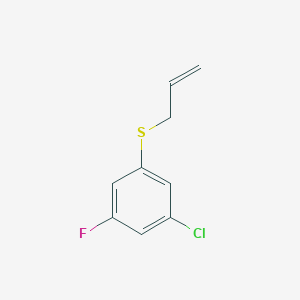
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene is an organic compound characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-n-Butoxy-3,5-difluorobenzaldehyde.
Reaction with Wittig Reagent: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The propene moiety can be oxidized to form epoxides or diols.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-n-Butoxy-3,5-difluorophenyl)-1-butene
- 3-(4-n-Butoxy-3,5-difluorophenyl)-1-ethene
- 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propyne
Uniqueness
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene is unique due to the combination of its butoxy group and difluorophenyl moiety, which imparts distinct chemical and physical properties. The presence of the propene chain allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-butoxy-1,3-difluoro-5-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-3-5-7-16-13-11(14)8-10(6-4-2)9-12(13)15/h4,8-9H,2-3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAJEIPZTOLYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)CC=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000541.png)











